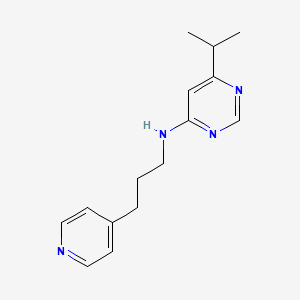
6-isopropyl-N-(3-pyridin-4-ylpropyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical "6-isopropyl-N-(3-pyridin-4-ylpropyl)pyrimidin-4-amine" pertains to a class of pyrimidine derivatives. While there is no specific information on this exact compound, research typically focuses on the synthesis, molecular structure, and chemical properties of similar pyrimidine derivatives, which are of significant interest due to their varied biological activities and chemical functionalities.
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones, generally involves cyclization reactions starting from compounds like 4,6-dichloro-5-formylpyrimidine with primary amines and aldehydes. This process includes intramolecular amide addition to an iminium intermediate, forming the core pyrimidine structure with potential for further derivatization (Xiang et al., 2011).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by aromatic ring systems, enabling various hydrogen bonding and stacking interactions. The pyrimidine ring, in particular, can engage in π-π stacking, enhancing the compound's structural stability and facilitating its interactions with biological targets. However, detailed molecular structure analyses specific to "this compound" are not available in the provided research.
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, influenced by their aromatic nature and substituents. These reactions are critical for modifying the chemical structure for specific applications or improving biological activity. The literature does not specify the reactions for "this compound," but similar compounds exhibit versatile reactivity due to their pyrimidine core (Xiang et al., 2011).
Mécanisme D'action
The mechanism of action of pyrimidine derivatives can vary depending on their specific structure and the biological target they interact with. For instance, some pyrimidine derivatives have been found to inhibit the expression and activities of certain vital inflammatory mediators, contributing to their anti-inflammatory effects .
Orientations Futures
The future directions in the research of pyrimidine derivatives like “6-isopropyl-N-(3-pyridin-4-ylpropyl)pyrimidin-4-amine” could involve further exploration of their pharmacological effects, development of more efficient synthesis methods, and investigation of their potential applications in various fields such as medicine and agriculture .
Propriétés
IUPAC Name |
6-propan-2-yl-N-(3-pyridin-4-ylpropyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-12(2)14-10-15(19-11-18-14)17-7-3-4-13-5-8-16-9-6-13/h5-6,8-12H,3-4,7H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPHITHOUSMYMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=N1)NCCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

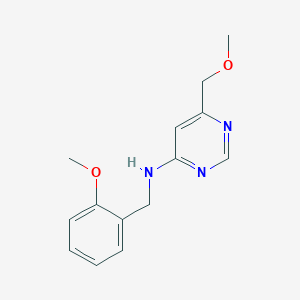
![1-methyl-4-[2-(trifluoromethyl)benzyl]-1,4-diazepane](/img/structure/B5637216.png)


![8-methoxy-3-(8-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B5637233.png)
![(4R)-N-isopropyl-1-methyl-4-{[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5637238.png)
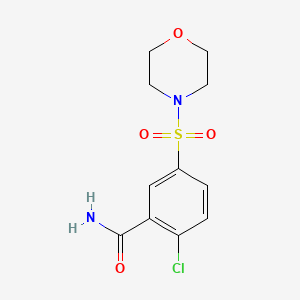
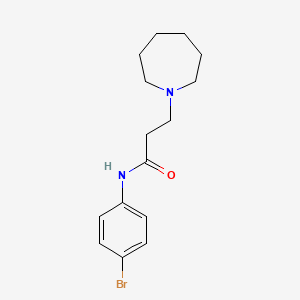
![4'-[1-(dimethylamino)ethyl]-N,N-dimethylbiphenyl-2-carboxamide](/img/structure/B5637264.png)
![N-[2-(2,3-dichlorophenyl)ethyl]-1-ethyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5637277.png)
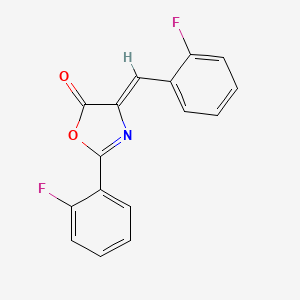
![1-(2,5-dihydro-1H-pyrrol-2-ylcarbonyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide hydrochloride](/img/structure/B5637286.png)
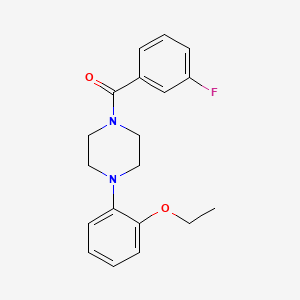
![N-[rel-(3R,4S)-1-(4,6-dimethyl-2-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-1-(methoxymethyl)cyclopropanecarboxamide hydrochloride](/img/structure/B5637294.png)